BE“GHE Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy data for 2,4-
Dibromobenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-Dibromobenzaldehyde

Cat. No.: B1584873

An In-depth Technical Guide to the Infrared Spectroscopy of 2,4-Dibromobenzaldehyde

For researchers, scientists, and professionals in drug development, understanding the
structural characteristics of intermediate compounds is paramount. 2,4-Dibromobenzaldehyde
(C7H4Br20) is a key building block in organic synthesis, and infrared (IR) spectroscopy
provides a rapid and effective method for its structural confirmation by identifying its core
functional groups. This guide details the characteristic IR absorption data, a standard
experimental protocol for analysis, and a visual representation of the structure-spectrum
correlation.

Data Presentation: Characteristic IR Absorptions

The infrared spectrum of 2,4-Dibromobenzaldehyde is distinguished by several key
absorption bands that correspond to the vibrations of its specific functional groups. The
guantitative data is summarized below.
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Wavenumber

Intensity Vibration Mode Functional Group
(cm™)
~3080 - 3030 Weak-Medium C-H Stretch Aromatic Ring
) C-H Stretch (Fermi
~2830 and ~2720 Weak-Medium Aldehyde (CHO)
Doublet)
1715 - 1680 Strong, Sharp C=0 Stretch Aromatic Aldehyde
~1600 - 1450 Medium C=C Stretch Aromatic Ring
Below 700 Medium-Strong C-Br Stretch Aryl Halide

Note: The exact peak positions can vary slightly based on the sample preparation method and
the specific instrument used.

Key Spectral Features

e Carbonyl Stretching (C=0): The most prominent feature in the IR spectrum is the strong,
sharp absorption band for the carbonyl group of the aldehyde.[1] Its position, typically
between 1715-1680 cm™1, is indicative of an aromatic aldehyde, where conjugation with the
benzene ring lowers the vibrational frequency compared to a saturated aliphatic aldehyde.[1]

[2]

o Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the presence of one or
two moderate peaks in the 2830-2695 cm~1 region.[2] Often, a shoulder-like peak around
2720 cm~1is a clear indicator of the aldehyde C-H bond.[2] This pair of absorptions, known
as a Fermi doublet, arises from the interaction between the fundamental C-H stretching
vibration and an overtone of the C-H bending vibration.[3]

e Aromatic C-H and C=C Stretching: The presence of the benzene ring is confirmed by C-H
stretching vibrations typically found just above 3000 cm~* and C=C stretching vibrations
within the 1600-1450 cm~! range.[4]

o Carbon-Bromine Stretching (C-Br): The vibrations associated with the carbon-bromine bonds
are found in the lower frequency "“fingerprint region” of the spectrum.[1] The characteristic
absorption for C-Br bonds generally appears at wavenumbers below 700 cm~1.[1]
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Experimental Protocol: Potassium Bromide (KBr)
Pellet Method

This section outlines a standard procedure for preparing a solid sample of 2,4-
Dibromobenzaldehyde for analysis via transmission FTIR spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a
solid, IR-transparent matrix (KBr).

Materials and Equipment:

2,4-Dibromobenzaldehyde (solid)

« Infrared-grade Potassium Bromide (KBr), desiccated
o Agate mortar and pestle

o Pellet-pressing die

e Hydraulic press

e FTIR spectrometer

e Spatula

Heat lamp (optional, for drying)

Methodology:

e Sample Preparation:

o Place approximately 1-2 mg of 2,4-Dibromobenzaldehyde into a clean, dry agate mortar.

o Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The optimal sample-to-
KBr ratio is typically between 1:100 and 1:200.

o Gently mix the components with a spatula.
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Grinding:

o Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous
powder is obtained. The particle size of the sample should be reduced to less than the
wavelength of the IR radiation to minimize scattering effects (less than 2 um). Proper
grinding is crucial for a high-quality, transparent pellet.

Pellet Formation:

o Transfer a portion of the powdered mixture into the collar of the pellet-pressing die.

o Distribute the powder evenly across the bottom surface of the die.

o Place the plunger into the collar and carefully set the assembled die into the hydraulic
press.

Pressing:

o Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for
several minutes. This will cause the KBr to flow and form a transparent or translucent disc,
with the sample material embedded within it.

o Release the pressure slowly to prevent the pellet from cracking.

Spectral Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR
spectrometer.

o Acquire a background spectrum of the empty sample compartment to account for
atmospheric H20 and COa.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o Process the resulting spectrum (e.g., baseline correction) as needed.
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Mandatory Visualization

The following diagram illustrates the direct relationship between the structural components of
2,4-Dibromobenzaldehyde and their characteristic absorption regions in an IR spectrum.

Caption: Structure-Spectrum Correlation for 2,4-Dibromobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [IR spectroscopy data for 2,4-Dibromobenzaldehyde.].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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